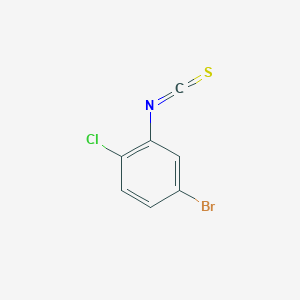

4-Bromo-1-chloro-2-isothiocyanatobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-chloro-2-isothiocyanatobenzene is an organic compound with the molecular formula C7H3BrClNS. It is characterized by the presence of bromine, chlorine, and isothiocyanate functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-isothiocyanatobenzene typically involves the following steps:

Starting Material: The process begins with a suitable benzene derivative, such as 4-bromo-1-chloro-2-nitrobenzene.

Reduction: The nitro group is reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

Isothiocyanation: The amine group is then converted to an isothiocyanate group by reacting with thiophosgene (CSCl2) under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

- Large-scale reduction of the nitro compound.

- Efficient conversion to the isothiocyanate derivative using thiophosgene.

- Purification steps to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1-chloro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines and alcohols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane and toluene.

Catalysts: Lewis acids or bases to facilitate the reactions.

Major Products:

- Substituted benzene derivatives.

- Thiourea derivatives when reacted with amines.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-1-chloro-2-isothiocyanatobenzene has been explored for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its isothiocyanate group is known for enhancing biological activity and facilitating interactions with various biological macromolecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have investigated its use in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, indicating its potential as a lead compound for further development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions, making it suitable for creating complex molecular architectures.

Table 1: Synthetic Routes Utilizing this compound

Material Science

In material science, this compound is utilized in the development of advanced materials, particularly in the synthesis of polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. These polymers are being explored for applications in electronics and protective coatings .

The biological activity of this compound has been documented in various studies, highlighting its potential as a bioactive compound.

Table 2: Biological Studies Involving this compound

Mécanisme D'action

The mechanism of action of 4-Bromo-1-chloro-2-isothiocyanatobenzene involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins. The compound can modify the structure and function of these biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-Bromo-2-chloro-1-isothiocyanatobenzene: Similar structure but with different substitution pattern.

4-Bromophenyl isothiocyanate: Lacks the chlorine atom, making it less reactive in certain contexts.

Uniqueness: 4-Bromo-1-chloro-2-isothiocyanatobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile compound for various chemical transformations and applications.

Activité Biologique

4-Bromo-1-chloro-2-isothiocyanatobenzene is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring both bromine and chlorine substituents along with an isothiocyanate group, contributes to its reactivity and biological activity. This article explores the compound's biological mechanisms, effects on cellular processes, and potential therapeutic applications.

Target of Action

The compound is primarily noted for its role in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in managing type 2 diabetes by inhibiting glucose reabsorption in the kidneys. This mechanism suggests a promising avenue for therapeutic interventions aimed at metabolic disorders.

Mode of Action

This compound likely functions by modifying protein structures through covalent interactions. The isothiocyanate group can react with thiol groups in proteins, leading to alterations in protein function and enzyme activity . This modification can significantly influence various biochemical pathways, including those involved in glucose metabolism.

Cellular Effects

The compound has been shown to induce changes in cell signaling pathways, particularly those related to oxidative stress and apoptosis. By interacting with key signaling proteins, it may promote oxidative stress, which is a pivotal factor in many diseases .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Low concentrations can modulate enzyme activities without inducing toxicity, while higher concentrations may lead to significant cellular stress or death.

Antimicrobial Activity

In studies assessing antimicrobial properties, compounds similar to this compound have exhibited notable activity against various bacterial strains. For instance, research has indicated that certain isothiocyanate derivatives show effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (like bromine and chlorine) has been linked to enhanced biological activity. Compounds with such substitutions often demonstrate improved potency against microbial strains compared to their unsubstituted counterparts .

Comparative Analysis

| Compound Name | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Moderate antimicrobial effects | 1 - 4 | Effective against S. aureus and others |

| 5-Bromo-2-chlorophenylisothiocyanate | Inhibits enzyme activity | Varies | Known for covalent modification of proteins |

| 4-Bromophenyl isothiocyanate | Lower reactivity | >200 | Lacks chlorine atom |

Case Study 1: SGLT2 Inhibition

A study investigating the role of isothiocyanates in glucose metabolism highlighted that derivatives of this compound could serve as effective SGLT2 inhibitors. These compounds were shown to significantly lower blood glucose levels in diabetic animal models, suggesting their potential as therapeutic agents for diabetes management .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of pathogens. The results demonstrated that certain modifications could enhance activity against resistant strains, indicating a pathway for developing new antibiotics based on this scaffold .

Propriétés

IUPAC Name |

4-bromo-1-chloro-2-isothiocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJVYKIKOGHZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.